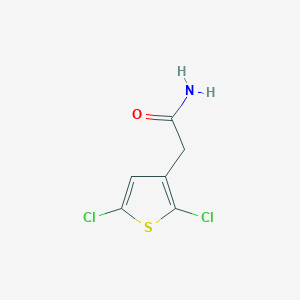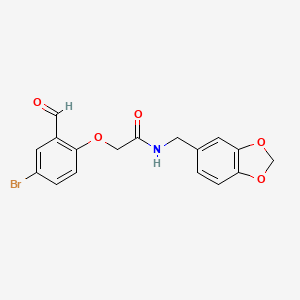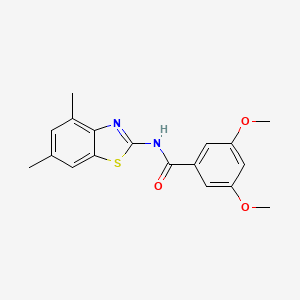![molecular formula C14H11ClN2O B2845371 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile CAS No. 1016765-65-3](/img/structure/B2845371.png)
2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile is a chemical compound with the CAS Number: 1016765-65-3 . It has a molecular weight of 258.71 . The IUPAC name for this compound is {4-[(6-chloro-3-pyridinyl)methoxy]phenyl}acetonitrile . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile is 1S/C14H11ClN2O/c15-14-6-3-12(9-17-14)10-18-13-4-1-11(2-5-13)7-8-16/h1-6,9H,7,10H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile is a powder . It is typically stored at room temperature .Applications De Recherche Scientifique
Proteomics Research
2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile: is a specialty product used in proteomics research. Proteomics aims to understand the structure, function, and interactions of proteins within biological systems. Researchers use this compound to study protein expression, post-translational modifications, and protein-protein interactions. Its unique properties may facilitate the identification and characterization of specific proteins in complex samples .
Larvicidal Activity Enhancement
In the field of pest control, this compound has shown promise as a larvicidal agent. Researchers have explored its effectiveness against insect larvae, particularly mosquitoes. Interestingly, modifications to the benzene ring can enhance its larvicidal activity. For instance, introducing fluorine atoms at positions 2 and 4 or chlorines at positions 2, 3, and 5 can improve efficacy .
Nonlinear Optical Material
The synthesis of 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile has led to the discovery of a new organic nonlinear optical (NLO) material. NLO materials exhibit unique optical properties, making them valuable for devices such as lasers, optical switches, and frequency converters. Single crystals of this compound have been grown and characterized for their NLO behavior .
Material Science and Dielectric Properties
Researchers in material science investigate the dielectric properties of various compounds. Dielectric materials are essential for capacitors, insulators, and electronic devices. The structural and thermal properties of 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile contribute to its dielectric behavior. Understanding these properties aids in designing advanced materials for electronic applications .
Chemical Synthesis and Organic Reactions
Organic chemists utilize this compound in synthetic processes. Its acetonitrile group allows for diverse chemical transformations, including nucleophilic additions, cyclizations, and cross-coupling reactions. By incorporating it into reaction schemes, researchers can access novel molecules and functional groups .
Chromatography and Analytical Techniques
The compound’s physicochemical properties make it suitable for chromatographic separations. Chromatography techniques, such as high-performance liquid chromatography (HPLC), exploit differences in compound interactions with stationary phases. Researchers use 2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile as a reference standard or internal standard in HPLC analyses .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-[(6-chloropyridin-3-yl)methoxy]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-14-6-3-12(9-17-14)10-18-13-4-1-11(2-5-13)7-8-16/h1-6,9H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGMQQGHYXNYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)OCC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2845292.png)
![N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2845293.png)
![4-Amino-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2845294.png)
![[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2845295.png)
![N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-bromobenzenesulfonamide](/img/structure/B2845296.png)
![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2845298.png)
![9-(2-chloro-6-fluorobenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2845300.png)
![7-[1-[(3,4-Dimethoxyphenyl)methyl]-4-methylpyrazol-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2845302.png)

![3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic acid](/img/structure/B2845304.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2845309.png)
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride](/img/structure/B2845311.png)